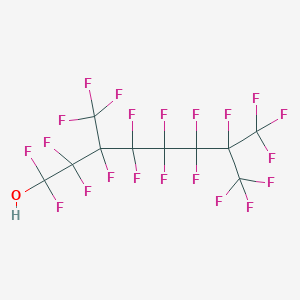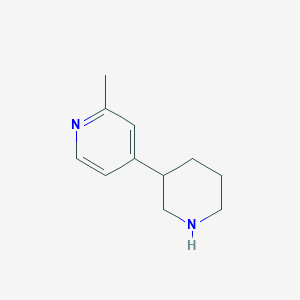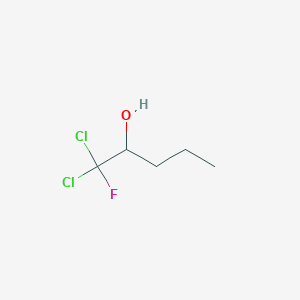
1,1-Dichloro-1-fluoropentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-fluoro-pentan-2-ol is an organic compound with the molecular formula C5H9Cl2FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-fluoro-pentan-2-ol can be synthesized through several methods. One common approach involves the halogenation of pentan-2-ol. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective halogenation at the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of 1,1-dichloro-1-fluoro-pentan-2-ol may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1-fluoro-pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms, yielding simpler alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Applications De Recherche Scientifique
1,1-Dichloro-1-fluoro-pentan-2-ol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated structures.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-1-fluoro-pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity, leading to specific biochemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-1-fluoro-ethanol: A shorter chain analog with similar halogenation.
1,1-Dichloro-1-fluoro-propan-2-ol: A compound with a similar structure but a different carbon chain length.
1,1-Dichloro-1-fluoro-butan-2-ol: Another analog with a different carbon chain length.
Uniqueness
1,1-Dichloro-1-fluoro-pentan-2-ol is unique due to its specific combination of halogen atoms and carbon chain length, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6301-97-9 |
|---|---|
Formule moléculaire |
C5H9Cl2FO |
Poids moléculaire |
175.03 g/mol |
Nom IUPAC |
1,1-dichloro-1-fluoropentan-2-ol |
InChI |
InChI=1S/C5H9Cl2FO/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 |
Clé InChI |
UNJLBMRUWYLAQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(F)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


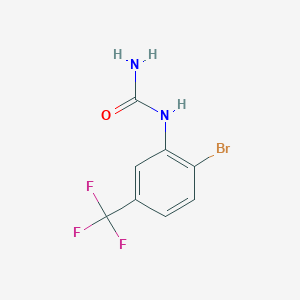

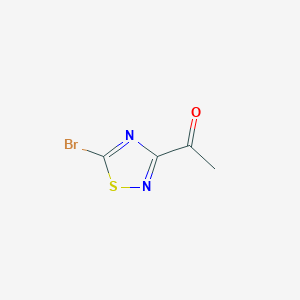
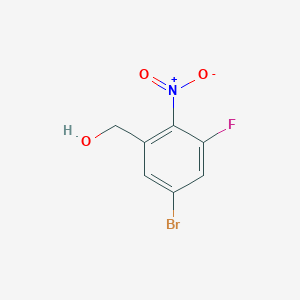
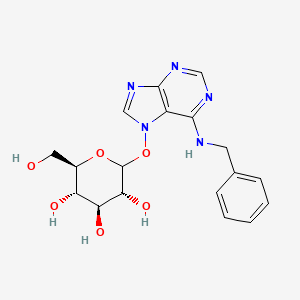

![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)
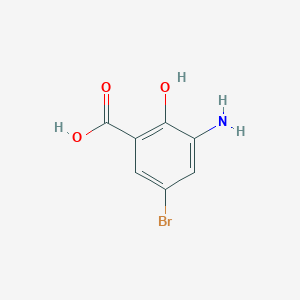

![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
